Cas no 148256-63-7 (2,5-Dibromo-3-dodecylthiophene)

2,5-Dibromo-3-dodecylthiophene 化学的及び物理的性質
名前と識別子
-
- 2,5-Dibromo-3-dodecylthiophene
- 2,5-Dibromo-3-n-dodecylthiophene
- Thiophene,2,5-dibromo-3-dodecyl-
- 2,5-Dibromo-3-laurylthiophene
- 3-Dodecylthiophene
- DibroMo-3-dodecylthioph
- 2, ,5-Bromo-3-dodecylthiophene
- 2,5-DIBROM-3-DODECYLTHIOPHEN 97%
- 2,5-DibroMo-3-dodecylthiophene,97%
- 2,5-DibroMo-3-n-dodecylthiophene, 97%
- BIDD:GT0375
- 2,5-Dibromo-3-dodecylthiophene, 97%
- Thiophene, 2,5-dibromo-3-dodecyl-
- METHYL4-(4-ETHOXYPHENOXYCARBONYL)PHENYLCARBONATE
- J-507292
- AC-4942
- SCHEMBL196435
- AS-19034
- 148256-63-7
- C16H26Br2S
- SY037082
- DTXSID10408038
- AKOS015898631
- AM84447
- MFCD00274315
- SB67016
- FT-0643420
- A808748
- D4031
- AC-4943
- 2,5-bis(bromanyl)-3-dodecyl-thiophene
- CS-W011679
- DB-042922
-
- MDL: MFCD00274315
- インチ: InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3
- InChIKey: ZIZGNWAMVWNAJT-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCC1=C(Br)SC(=C1)Br
計算された属性
- せいみつぶんしりょう: 408.01200
- どういたいしつりょう: 408.01220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 19
- 回転可能化学結合数: 11
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.9
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.321 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 135 °C/2.5 mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.53(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 28.24000
- LogP: 7.73650
- ようかいせい: 未確定
2,5-Dibromo-3-dodecylthiophene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:0-10°C
2,5-Dibromo-3-dodecylthiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,5-Dibromo-3-dodecylthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4031-5G |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | >97.0%(GC) | 5g |
¥405.00 | 2024-04-17 | |
TRC | D425618-500mg |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | 500mg |
$ 98.00 | 2023-04-17 | ||
Fluorochem | 201461-100g |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | 95% | 100g |
£119.00 | 2022-03-01 | |
Chemenu | CM199840-25g |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | 97% | 25g |
$128 | 2021-08-05 | |
Alichem | A169005104-100g |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | 97% | 100g |
574.69 USD | 2021-06-01 | |
Matrix Scientific | 086503-25g |
2,5-Dibromo-3-dodecylthiophene, 97% |
148256-63-7 | 97% | 25g |
$3402.00 | 2023-09-05 | |
Chemenu | CM199840-100g |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | 97% | 100g |
$299 | 2021-08-05 | |
eNovation Chemicals LLC | D458402-5g |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | 97% | 5g |
$200 | 2023-09-02 | |
Ambeed | A166183-100g |
2,5-Dibromo-3-dodecylthiophene |
148256-63-7 | 98% | 100g |
$142.0 | 2025-02-24 | |
eNovation Chemicals LLC | D952014-100g |
Thiophene, 2,5-dibromo-3-dodecyl- |
148256-63-7 | 98% | 100g |
$180 | 2024-06-08 |
2,5-Dibromo-3-dodecylthiophene サプライヤー
2,5-Dibromo-3-dodecylthiophene 関連文献
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Junghun Han,Jin-Seong Kim,Jae Man Shin,Hongseok Yun,Youngkwon Kim,Hyeonjung Park,Bumjoon J. Kim Polym. Chem. 2019 10 4962
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Mohammed Al-Hashimi,Yang Han,Jeremy Smith,Hassan S. Bazzi,Siham Yousuf A. Alqaradawi,Scott E. Watkins,Thomas D. Anthopoulos,Martin Heeney Chem. Sci. 2016 7 1093
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Cheng Zhang,Taina Matos,Rui Li,Sam-Shajing Sun,Jason E. Lewis,Jian Zhang,Xiaomei Jiang Polym. Chem. 2010 1 663
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Wei-Ni Wu,Kei-ichiro Sato,Jun-Hao Fu,Yi-Tsu Chan,Jhih-Min Lin,Shih-Huang Tung,Tomoya Higashihara,Cheng-Liang Liu J. Mater. Chem. A 2023 11 17091
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Yanfang Geng,Jusha Ma,Qingshuo Wei,Kazuhito Hashimoto,Keisuke Tajima J. Mater. Chem. A 2013 1 11867
-
Junghun Han,Jin-Seong Kim,Jae Man Shin,Hongseok Yun,Youngkwon Kim,Hyeonjung Park,Bumjoon J. Kim Polym. Chem. 2019 10 4962
-
Kun Lu,Chong-an Di,Hongxia Xi,Yunqi Liu,Gui Yu,Wenfeng Qiu,Hengjun Zhang,Xike Gao,Ying Liu,Ting Qi,Chunyan Du,Daoben Zhu J. Mater. Chem. 2008 18 3426
2,5-Dibromo-3-dodecylthiopheneに関する追加情報
Introduction to 2,5-Dibromo-3-dodecylthiophene (CAS No. 148256-63-7) and Its Emerging Applications in Modern Chemistry
2,5-Dibromo-3-dodecylthiophene, identified by the chemical identifier CAS No. 148256-63-7, represents a significant compound in the realm of organic synthesis and material science. This organosulfur derivative, characterized by its brominated thiophene core substituted with a dodecyl side chain, has garnered considerable attention due to its versatile structural properties and potential applications in various high-tech industries. The compound's unique molecular architecture, combining the aromatic stability of thiophene with the hydrophobicity of the dodecyl group and the electron-withdrawing effect of bromine atoms, makes it a valuable building block for advanced materials and pharmaceutical intermediates.
The synthesis of 2,5-Dibromo-3-dodecylthiophene involves a series of well-established organic reactions, including bromination and alkylation processes. The introduction of bromine atoms at the 2- and 5-positions enhances the reactivity of the thiophene ring, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are essential for developing novel organic electronic devices and pharmaceuticals. The dodecyl side chain not only imparts solubility advantages but also influences the electronic properties of the compound, making it suitable for applications in conductive polymers and organic semiconductors.
Recent advancements in the field have highlighted the role of 2,5-Dibromo-3-dodecylthiophene in the development of organic light-emitting diodes (OLEDs). The compound's ability to serve as an intermediate in synthesizing high-performance emissive layers has been demonstrated through numerous studies. For instance, researchers have successfully incorporated this derivative into polymer-based OLED architectures, achieving improved luminance efficiency and operational stability. The bromine substituents facilitate easy modification via palladium-catalyzed cross-coupling reactions, allowing for the precise tuning of electronic properties to meet specific device requirements.
In addition to its applications in optoelectronics, 2,5-Dibromo-3-dodecylthiophene has shown promise in the realm of pharmaceutical chemistry. The structural motif of thiophene derivatives is widely recognized for its biological activity, with many analogs exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromine atoms can modulate these bioactivities by influencing electron distribution and reactivity. Current research is exploring its potential as a precursor for drug candidates targeting neurological disorders. The dodecyl chain enhances membrane permeability, which is crucial for drug delivery systems designed to cross biological barriers efficiently.
The compound's stability under various environmental conditions has also been a subject of interest. Studies have demonstrated that 2,5-Dibromo-3-dodecylthiophene maintains its structural integrity at elevated temperatures and exhibits good resistance to oxidation, making it suitable for industrial applications where thermal and chemical stability are paramount. This resilience is particularly valuable in coatings and adhesives used in harsh environments. Furthermore, its compatibility with other organic solvents broadens its utility in formulation processes across different industries.
From an industrial perspective, the scalability of synthesizing 2,5-Dibromo-3-dodecylthiophene is another critical factor driving its adoption. Modern synthetic methodologies have enabled cost-effective production at commercial scales without compromising purity standards. This accessibility has fostered collaboration between academia and industry to explore new applications rapidly. For example, researchers are investigating its use in flexible electronics, where lightweight and durable materials are essential for next-generation devices.
The environmental impact of using CAS No. 148256-63-7 has also been carefully evaluated. Efforts to minimize waste generation during synthesis and develop greener catalytic systems have been ongoing. These initiatives align with global sustainability goals aimed at reducing the ecological footprint of chemical manufacturing processes. By optimizing reaction conditions and employing recyclable catalysts, the industry can produce this compound more responsibly while maintaining high yields.
Future directions in research on 2,5-Dibromo-3-dodecylthiophene include exploring its role in photovoltaic technologies. The compound's ability to absorb a broad spectrum of light makes it a candidate for enhancing solar cell efficiency. By integrating it into dye-sensitized or perovskite solar cells, scientists aim to improve energy conversion rates significantly. Such innovations could contribute to advancements in renewable energy solutions worldwide.
In conclusion,2,5-Dibromo-3-dodecylthiophene (CAS No. 148256-63-7) stands as a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features offer unparalleled opportunities for innovation in electronics, medicine, and sustainable materials science. As research continues to uncover new applications and refine synthetic methodologies,this derivative will undoubtedly play an increasingly pivotal role in shaping the future of modern chemistry.
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